molecular formula C7H5BrFNO2 B596497 Methyl 6-bromo-5-fluoropyridine-2-carboxylate CAS No. 1210419-26-3

Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Cat. No. B596497
CAS RN: 1210419-26-3
M. Wt: 234.024
InChI Key: AYMMPTHLFMQVFH-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a bromine and a fluorine at the 6 and 5 positions respectively . It is used as a synthesis intermediate .


Molecular Structure Analysis

The molecular weight of “Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is 234.02 . The InChI code is 1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” is a solid powder at ambient temperature . The storage temperature is also ambient .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” can be used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs). This is achieved through nucleophilic aromatic substitution on the fluoride group .

Synthesis of Fluorinated Pyridines

This compound can be used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues. A selective synthesis of fluoropyridines remains a challenging problem .

Synthesis of Heteroaromatic and Aniline Derivatives of Piperidines

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” can be used in the synthesis of heteroaromatic and aniline derivatives of piperidines. These are potent ligands used for vesicular acetylcholine transport .

Synthesis of Benzofurano [3,2-d]pyrimidin-2-one Derived Inhibitors

This compound can also be used in the synthesis of benzofurano [3,2-d]pyrimidin-2-one derived inhibitors .

Synthesis of F 18 Substituted Pyridines

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” can be used in the synthesis of F 18 substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Synthesis of Fluorine-containing Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Safety and Hazards

“Methyl 6-bromo-5-fluoropyridine-2-carboxylate” may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMMPTHLFMQVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673236
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-5-fluoropyridine-2-carboxylate

CAS RN

1210419-26-3
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-bromo-5-fluoropyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-fluoropicolinic acid (1.0 equiv.) in methanol (0.2 M) was added H2SO4 (4.2 equiv.) and the reaction was stirred at room temperature for two hours. Upon completion of the reaction as monitored by LC/MS, the reaction was diluted with ethyl acetate and quenched slowly with saturated aqueous NaHCO3. The reaction was poured into a separatory funnel and extracted with ethyl acetate. The organic phase was dried with magnesium sulfate, filtered, and concentrated in vacuo to provide methyl 6-bromo-5-fluoropicolinate as a white solid (>99%). LC/MS=233.9/235.9 (M+H), Rt=0.69 min.
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